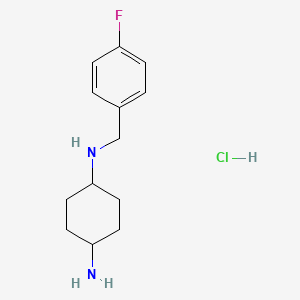

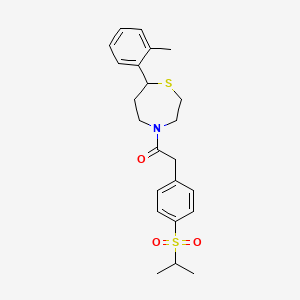

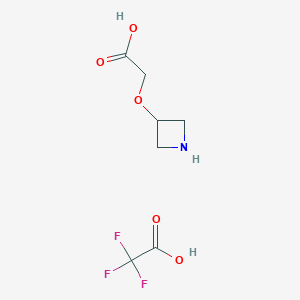

![molecular formula C11H11N3O2 B2865152 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole CAS No. 956358-68-2](/img/structure/B2865152.png)

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry

1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to pyrazole derivatives, which are known for their pharmacological properties . Pyrazoles serve as scaffolds for synthesizing bioactive molecules, particularly in the development of new drugs. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The nitro group in the compound could potentially be reduced to an amine, offering further functionalization opportunities for drug design.

Organic Synthesis

In organic synthesis, 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can be utilized as a building block for constructing more complex molecules . Its nitro group is a versatile functional group that can undergo various chemical reactions, such as reduction to amines or transformation into other functional groups like azides, which are useful in click chemistry applications.

Material Science

The pyrazole moiety is significant in material science, particularly in the design of organic semiconductors and ligands for metal-organic frameworks (MOFs) . The presence of a nitro group in 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole could enhance the electron-accepting ability of such materials, potentially improving their electronic properties.

Analytical Chemistry

In analytical chemistry, derivatives of pyrazole, like 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole , can be used as chromophoric agents in the development of new analytical reagents . The nitro group can participate in electron transfer reactions, which is useful in colorimetric assays and sensors.

Agriculture

Pyrazole derivatives have been explored for their potential use in agriculture as pesticides and herbicides . The structural features of 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole could be optimized to interact with specific biological targets in pests and weeds, providing a basis for developing new agrochemicals.

Environmental Science

Compounds like 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can be studied for their environmental impact, particularly in the context of their degradation products and their behavior in various environmental compartments . Understanding the environmental fate of such chemicals is crucial for assessing their ecological risks.

Coordination Chemistry

The pyrazole ring in 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can act as a ligand in coordination chemistry, binding to metal ions to form complexes . These complexes can have various applications, from catalysis to materials with unique magnetic or electronic properties.

Supramolecular Chemistry

Lastly, in supramolecular chemistry, 1-[(3-Methylphenyl)methyl]-3-nitro-1H-pyrazole can contribute to the design of new host-guest systems . The ability of the pyrazole ring to engage in hydrogen bonding and π-π interactions makes it a valuable component for constructing larger, complex structures with specific functions.

Propriétés

IUPAC Name |

1-[(3-methylphenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-9-3-2-4-10(7-9)8-13-6-5-11(12-13)14(15)16/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZKJKHYRJYXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)

![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)

![2-(2-chlorophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2865089.png)

![(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865090.png)

![N-(2,5-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2865092.png)